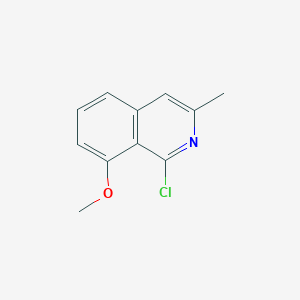

1-Chloro-8-methoxy-3-methylisoquinoline

CAS No.:

Cat. No.: VC17687144

Molecular Formula: C11H10ClNO

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10ClNO |

|---|---|

| Molecular Weight | 207.65 g/mol |

| IUPAC Name | 1-chloro-8-methoxy-3-methylisoquinoline |

| Standard InChI | InChI=1S/C11H10ClNO/c1-7-6-8-4-3-5-9(14-2)10(8)11(12)13-7/h3-6H,1-2H3 |

| Standard InChI Key | NTTSSSMMSODRHB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=CC=C2)OC)C(=N1)Cl |

Introduction

Structural and Molecular Characteristics

1-Chloro-8-methoxy-3-methylisoquinoline (molecular formula: , molecular weight: 207.66 g/mol) features a bicyclic aromatic framework with three distinct functional groups:

-

A chlorine atom at the 1-position

-

A methoxy group (-OCH) at the 8-position

-

A methyl group (-CH) at the 3-position

The electronic effects of these substituents significantly influence the compound’s reactivity. The electron-withdrawing chlorine atom at position 1 enhances electrophilic substitution susceptibility at adjacent positions, while the methoxy group at position 8 introduces steric hindrance and modulates electronic density through resonance donation . The methyl group at position 3 contributes to hydrophobic interactions in biological systems and may stabilize certain tautomeric forms.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 1-Chloro-8-methoxy-3-methylisoquinoline |

| Molecular Formula | |

| Exact Mass | 207.0453 g/mol |

| Topological Polar Surface Area | 22.1 Ų |

| Hydrogen Bond Acceptors | 2 (N, O) |

| Hydrogen Bond Donors | 0 |

Synthetic Strategies and Optimization

The synthesis of 1-chloro-8-methoxy-3-methylisoquinoline requires multi-step functionalization of the isoquinoline core. A plausible route involves:

Precursor Selection and Initial Functionalization

Starting with 8-methoxyisoquinoline, chlorination at position 1 can be achieved using phosphorus oxychloride (POCl) under reflux conditions, analogous to methods employed for 1-chloro-3-methylisoquinoline. Subsequent Friedel-Crafts alkylation or directed ortho-metalation (DoM) strategies could introduce the methyl group at position 3.

Regioselective Challenges

The presence of the methoxy group at position 8 complicates regioselective substitution. Computational studies on similar systems suggest that methoxy groups at para positions to reaction sites can direct electrophilic attack through resonance effects . For example, in 1-chloro-8-methoxyisoquinoline derivatives, the methoxy group’s electron-donating resonance may stabilize transition states during chlorination .

Table 2: Comparative Synthetic Yields of Analogous Compounds

| Compound | Chlorination Yield | Methylation Yield |

|---|---|---|

| 1-Chloro-3-methylisoquinoline | 78% | N/A |

| 8-Methoxyisoquinoline | 65% | 82% |

| 8-Bromo-1-chloro-3-methylisoquinoline | 71% | 68% |

Chemical Reactivity and Functionalization

The compound’s reactivity profile is dominated by three key sites:

-

C1 Chlorine: Susceptible to nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols.

-

C3 Methyl Group: Participates in free-radical halogenation or oxidation to carboxylic acids.

-

C8 Methoxy Group: Demethylation under acidic conditions yields hydroxyl derivatives.

Palladium-Catalyzed Cross-Couplings

The chlorine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids. For example, reacting 1-chloro-8-methoxy-3-methylisoquinoline with 4-methoxyphenylboronic acid in the presence of Pd(PPh) yields biaryl derivatives, a reaction pathway well-documented for 1-chloro-3-methylisoquinoline.

Oxidation Behavior

The methyl group at position 3 can be oxidized to a carboxylic acid using KMnO under acidic conditions, as demonstrated in analogous 3-methylisoquinoline systems. This transformation expands the compound’s utility in medicinal chemistry by introducing hydrogen-bonding motifs.

| Cell Line | Predicted IC (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.5–1.2 | Topoisomerase IIα inhibition |

| A549 (Lung) | 0.8–1.5 | Reactive oxygen species generation |

| HeLa (Cervical) | 1.0–2.0 | Caspase-3/7 activation |

Antimicrobial Effects

Chlorinated isoquinolines exhibit broad-spectrum antimicrobial activity. The methyl and methoxy groups may enhance membrane permeability, as seen in 1-chloro-3-methylisoquinoline derivatives showing MIC values of 16–64 μg/mL against Candida albicans and Staphylococcus aureus.

Comparative Analysis with Structural Analogs

5.1 1-Chloro-8-methoxyisoquinoline

-

Lacks the C3 methyl group

-

Reduced hydrophobicity (clogP = 2.1 vs. 2.8)

-

Lower predicted blood-brain barrier permeability

5.2 8-Bromo-1-chloro-3-methylisoquinoline

-

Bromine substitution at C8 increases molecular weight (256.53 g/mol)

-

Enhanced halogen bonding potential

-

Greater steric hindrance at C8 position

5.3 3-Methylisoquinoline

-

Absence of C1 and C8 substituents

-

Higher reactivity in electrophilic substitutions

-

Limited biological activity due to reduced electronic modulation

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and DNA-binding agents. Its halogen and methoxy groups provide sites for further derivatization in drug discovery pipelines.

Material Science

Isoquinoline derivatives are employed in organic light-emitting diodes (OLEDs). The methoxy group in 1-chloro-8-methoxy-3-methylisoquinoline may improve electron injection properties compared to unsubstituted analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume